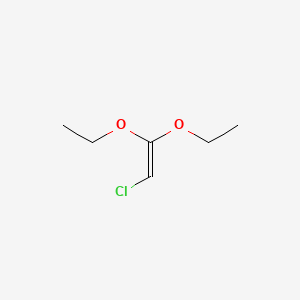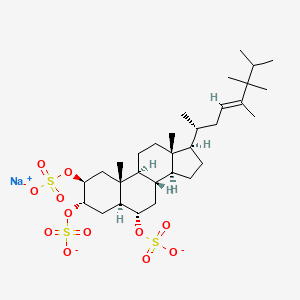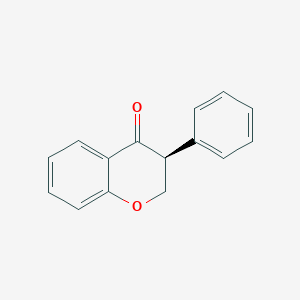
(3S)-isoflavanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-isoflavanone is the (3S)-enantiomer of isoflavanone.
Wissenschaftliche Forschungsanwendungen
Catalytic Functionalization
- (3S)-isoflavanone and its derivatives, like isoflavanones (3-aryl-chroman-4-ones), undergo catalytic asymmetric alkylation, a process that introduces a stereogenic quaternary center, providing a pathway to synthesize more complex fused ring systems. This functionalization is crucial for accessing novel biologically active homoisoflavanones and related structures, leveraging the broad spectrum of biological activities of isoflavanones, including insecticidal, antimicrobial, and antitumor properties (Nibbs et al., 2009).
Biological Activity and Cytotoxicity
- A new isoflavanone, (3S)-5,7-dihydroxy-2′,3′,4′-trimethoxy-6,5′-diprenylisoflavanone, isolated from Uraria crinita demonstrated cytotoxic activity against several human cancer cell lines, including mouth epidermal carcinoma and breast carcinoma. This underscores the potential of (3S)-isoflavanone derivatives in cancer treatment and the importance of exploring their cytotoxic properties (Thien et al., 2019).
Allelopathic Applications
- Isoflavanones derived from the allelopathic aqueous root exudate of Desmodium uncinatum, such as uncinanone A, B, and C, exhibited biological activities that influenced the germination and radical growth of seeds from the parasitic weed Striga hermonthica. This indicates the allelopathic potential of (3S)-isoflavanone derivatives in agriculture and plant ecology (Tsanuo et al., 2003).
Metabolism and Biotransformation
- The human intestinal bacterium Eggerthella strain Julong 732 was shown to perform stereospecific biotransformation of dihydrodaidzein into (3S)-equol, an isoflavan. Understanding the metabolic pathways of isoflavanones in human microbiota can provide insights into their bioavailability and biological effects in the human body (Kim et al., 2009).
Structural and Stereochemical Analysis
- Research on (3S)-isoflavanone and its derivatives often involves structural and stereochemical analysis to understand their biological activity and interactions. Techniques like circular dichroism spectroscopy are used to elucidate the absolute configurations of these compounds, which is crucial for their medicinal and biological applications (Slade et al., 2005).
Eigenschaften
Molekularformel |
C15H12O2 |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
(3S)-3-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O2/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-9,13H,10H2/t13-/m1/s1 |
InChI-Schlüssel |
RTRZOHKLISMNRD-CYBMUJFWSA-N |
Isomerische SMILES |
C1[C@@H](C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
SMILES |
C1C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1234629.png)
![(2R,3S,4R,5R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1234631.png)
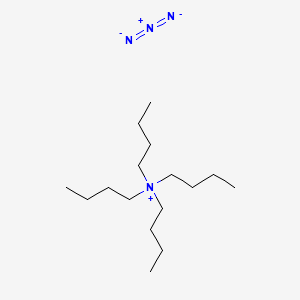
![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one](/img/structure/B1234634.png)




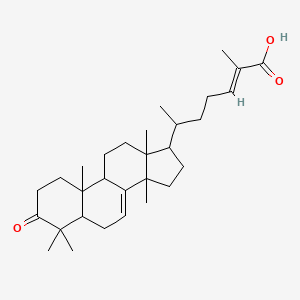


![(Z)-7-[(1R,2R,3S,5S)-3-fluoro-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1234647.png)
